Glycoperine
Overview
Description
Glycoperine is an alkaloid compound isolated from the plant Haplophyllum perforatumThe compound was first identified and characterized in the 1970s .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycoperine can be synthesized through the hydrolysis of the compound with 0.5% sulfuric acid, which yields haplopine and L-rhamnose . The identification of L-rhamnose is confirmed through thin-layer chromatography, paper chromatography, and the production of the p-nitrophenylhydrazone .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound is obtained through extraction from the plant Haplophyllum perforatum .
Chemical Reactions Analysis
Types of Reactions: Glycoperine undergoes various chemical reactions, including hydrolysis and substitution reactions. The hydrolysis of this compound with sulfuric acid results in the formation of haplopine and L-rhamnose .
Common Reagents and Conditions:
Hydrolysis: 0.5% sulfuric acid is used to hydrolyze this compound.
Substitution Reactions:
Major Products:
Haplopine: Formed through the hydrolysis of this compound.
L-rhamnose: Also formed through the hydrolysis of this compound.
Scientific Research Applications
Glycoperine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Mechanism of Action
The exact mechanism of action of Glycoperine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate the precise molecular mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Glycoperine is part of a group of alkaloids isolated from the plant Haplophyllum perforatum. Similar compounds include:
Skimmianine: Another alkaloid with similar chemical properties.
Evoxine: Known for its biological activities.
Haplamine: Similar in structure and function to this compound.
Uniqueness: this compound is unique due to its specific chemical structure and the presence of L-rhamnose as a hydrolysis product . This distinguishes it from other alkaloids in the same group.
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO8/c1-8-13(21)14(22)15(23)19(27-8)28-11-5-4-9-12(17(11)25-3)20-18-10(6-7-26-18)16(9)24-2/h4-8,13-15,19,21-23H,1-3H3/t8-,13-,14+,15+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOKSAQCWDHTOL-QTOAMZBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C3=C(C=C2)C(=C4C=COC4=N3)OC)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C=C2)C(=C4C=COC4=N3)OC)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331999 | |
Record name | Glycoperine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55740-45-9 | |
Record name | 4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl 6-deoxy-α-L-mannopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55740-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycoperine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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